molecular formula C4H6S2 B14468749 2,4-Dithiabicyclo[3.1.0]hexane CAS No. 65122-80-7

2,4-Dithiabicyclo[3.1.0]hexane

Cat. No.: B14468749
CAS No.: 65122-80-7
M. Wt: 118.2 g/mol
InChI Key: DTVYNDAUEKBQIS-UHFFFAOYSA-N
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Description

2,4-Dithiabicyclo[310]hexane is a bicyclic compound characterized by a unique structure that includes two sulfur atoms within a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dithiabicyclo[3.1.0]hexane typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation. The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,4-Dithiabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one of the sulfur atoms is replaced by another nucleophile.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-Dithiabicyclo[3.1.0]hexane has several scientific research applications:

Mechanism of Action

The mechanism by which 2,4-Dithiabicyclo[3.1.0]hexane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dithiabicyclo[31

Properties

CAS No.

65122-80-7

Molecular Formula

C4H6S2

Molecular Weight

118.2 g/mol

IUPAC Name

2,4-dithiabicyclo[3.1.0]hexane

InChI

InChI=1S/C4H6S2/c1-3-4(1)6-2-5-3/h3-4H,1-2H2

InChI Key

DTVYNDAUEKBQIS-UHFFFAOYSA-N

Canonical SMILES

C1C2C1SCS2

Origin of Product

United States

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